molecular formula C23H24N6O2 B11124633 2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide

2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide

Cat. No.: B11124633
M. Wt: 416.5 g/mol
InChI Key: YBKQOWQTXAYIGN-UHFFFAOYSA-N
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Description

2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide typically involves multi-step organic reactionsThe final step often involves the coupling of the carboxylic acid with butylamine under mild conditions to form the butylamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades that lead to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Biological Activity

The compound 2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide is a complex organic molecule that exhibits a range of biological activities due to its unique structural characteristics. This article aims to explore the biological activity of this compound, focusing on its synthesis, potential applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C23H24N6O2
  • Molecular Weight : Approximately 396.45 g/mol

The compound features a triaza-anthracene core and a pyridine ring, along with various functional groups including an imino group and a carboxylic acid derivative. These structural components are often associated with diverse biological activities.

Structural Comparison Table

Compound NameStructural FeaturesBiological Activity
N-Ethyl 2-Imino 10-Methyl 5-Oxo 1-(3-Pyridinylnmethyl)Contains pyridine and imino groupsAntimicrobial
4-Aminosalicylic AcidContains an amino group and aromatic ringAntitubercular
Triazole DerivativesSimilar nitrogen-rich structureAntifungal

This table illustrates how compounds with similar structural motifs can exhibit distinct biological activities, highlighting the unique potential of This compound .

Anticancer Properties

Preliminary studies suggest that compounds with similar structures to This compound may possess anticancer properties. Research has indicated that nitrogen-rich compounds can interact with DNA and inhibit tumor growth through various mechanisms.

Antimicrobial Activity

Research into related compounds has shown promising antimicrobial effects. The presence of the pyridine ring in this compound may contribute to its ability to disrupt microbial cell functions.

Understanding the mechanism of action is crucial for evaluating the biological activity of this compound. Interaction studies have indicated potential pathways through which This compound could exert its effects:

  • DNA Binding : The triaza-anthracene core may facilitate binding to DNA, leading to inhibition of replication.
  • Enzyme Inhibition : The functional groups may interact with specific enzymes involved in metabolic pathways.

Study on Antitumor Activity

A study conducted on structurally related compounds demonstrated significant antitumor activity in vitro. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting that This compound may have similar effects .

Synthesis and Evaluation of Metabolites

Further research involved synthesizing metabolites of related compounds to evaluate their biological activity. These metabolites showed affinities comparable to their parent compounds when tested against specific receptors, indicating that metabolic pathways could enhance or modify the biological effects of the original compound .

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-butyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H24N6O2/c1-3-4-10-26-22(30)17-12-18-21(27-20-15(2)7-6-11-28(20)23(18)31)29(19(17)24)14-16-8-5-9-25-13-16/h5-9,11-13,24H,3-4,10,14H2,1-2H3,(H,26,30)

InChI Key

YBKQOWQTXAYIGN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CN=CC=C4

Origin of Product

United States

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